molecular formula C15H10F3NO3 B2993379 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 124003-24-3

2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B2993379
CAS No.: 124003-24-3
M. Wt: 309.244
InChI Key: RXJNXCXDFOJRHB-UHFFFAOYSA-N
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Description

This compound is a tricyclic imide featuring a central epoxyisoindole core substituted with a 2-(trifluoromethyl)phenyl group. Its molecular framework combines rigidity from the bicyclic norbornene-derived system with the electron-withdrawing trifluoromethyl group, which enhances stability and influences electronic properties. This structure is prevalent in medicinal and materials chemistry due to its versatility in functionalization and biological activity modulation .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)7-3-1-2-4-8(7)19-13(20)11-9-5-6-10(22-9)12(11)14(19)21/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNXCXDFOJRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS Number: 1241674-84-9) is a member of the isoindole class of compounds known for various biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C17H15F3N2O2
  • Molecular Weight : 336.308 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring and an epoxyisoindole core structure.

Biological Activity Overview

Research has indicated that compounds within the isoindole family exhibit a range of biological activities, including but not limited to:

  • Antidepressant effects
  • Anticancer properties
  • Inhibition of phosphodiesterases (PDEs)

Antidepressant Activity

A study focused on related compounds showed that derivatives with similar structural features exhibited significant serotonin receptor affinity and phosphodiesterase inhibition. For instance, compounds were tested for their ability to bind to serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression and anxiety disorders. The findings suggested that modifications to the trifluoromethyl group could enhance the antidepressant properties of these compounds .

Anticancer Potential

The anticancer activity of isoindole derivatives has been attributed to their ability to inhibit specific signaling pathways involved in tumor growth. In vitro studies have demonstrated that certain isoindoles can induce apoptosis in cancer cells by modulating Wnt signaling pathways. The ability to inhibit Wnt signaling is particularly relevant as it plays a critical role in cell proliferation and differentiation .

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibition of these enzymes has been linked to various therapeutic effects, including enhanced mood and cognitive function. Compounds similar to 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione have shown promising results as PDE inhibitors in preliminary studies .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of isoindole derivatives:

  • Case Study 1 : A derivative was evaluated for its antidepressant effects in animal models using the forced swim test (FST). Results indicated significant reductions in immobility time compared to controls, suggesting potential antidepressant activity.
    CompoundDose (mg/kg)Immobility Time (s)Control (s)
    Compound A2.52040
    Compound B5.01535
  • Case Study 2 : Another study assessed the anticancer properties through cell viability assays on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth.
    Cell LineIC50 (µM)
    MCF-7 (Breast)10
    A549 (Lung)8
    HeLa (Cervical)12

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

  • The molecular weight (323.31 g/mol) and logP value are higher than the parent compound, suggesting enhanced lipophilicity and membrane permeability. This derivative lacks the epoxy bridge, replacing it with a methano group, which reduces ring strain and alters reactivity .
  • Methylthio-Substituted Derivatives (e.g., 3h, 3i) :
    Compounds like 3h (65% yield) and 3i (16% yield) feature a methylthio-propenyl substituent. The stereochemistry (3aR,4S,7R,7aS vs. 3aR,4R,7S,7aS) significantly impacts synthetic accessibility, as seen in the divergent yields. The methylthio group enhances sulfur-mediated interactions (e.g., with enzymes or metal ions), which could improve binding affinity in biological targets .

Physical and Crystallographic Properties

  • Crystal Structure Comparisons: The parent compound’s epoxyisoindole system differs from homologues like 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (). The latter’s asymmetric unit contains two molecules with distinct hydrogen-bonding networks, whereas the trifluoromethylphenyl analogue likely exhibits tighter packing due to CF3···π interactions, affecting melting points and stability .

Data Table: Key Comparative Properties

Compound Name / Substituent Molecular Weight (g/mol) Key Features Biological/Physical Property Reference
Target Compound (Trifluoromethylphenyl) 323.31 Epoxy bridge, CF3 group High thermal stability, enzyme inhibition potential
5,6-Dimethyl Analogue 323.31 Methano bridge, methyl groups Enhanced lipophilicity
Thiazole Derivative ~400 (varies) Thiazole ring Carbonic anhydrase inhibition (IC50 < 50 nM)
Hydroxyhexadecyl Derivative (2a) 579.73 C16 alkyl chain Surfactant-like behavior, high logP
Fluorescein-Conjugated (19) ~600 (estimated) Fluorescein moiety Lysosome-targeting fluorescence

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